2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide is a pyrido[2,3-d]pyrimidine derivative characterized by:
- A bicyclic pyrido-pyrimidine core substituted with methyl (1,3-positions) and 2-methylpropyl (6-position) groups.
- A thioether (-S-) linkage at position 5, connecting the core to an acetamide moiety.
- The acetamide is further substituted with a 4-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
2-[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N4O3S/c1-12(2)9-13-10-26-19-17(20(31)29(4)21(32)28(19)3)18(13)33-11-16(30)27-15-7-5-14(6-8-15)22(23,24)25/h5-8,10,12H,9,11H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPSZBDNNIEYIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CN=C2C(=C1SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
In contrast, dihydropyrimidines (e.g., ) exhibit reduced aromaticity, which may limit π-π stacking interactions.
Substituent Effects :
- Trifluoromethyl vs. Dichloro : The 4-(trifluoromethyl)phenyl group in the target compound increases electron-withdrawing effects and lipophilicity compared to 2,3-dichlorophenyl in , likely improving blood-brain barrier penetration.
- Sulfanyl Linkage : The thioether bridge in the target compound offers greater stability against hydrolysis than ether or amine linkages in analogs like .
Synthetic Routes :
- The target compound likely requires multi-step synthesis involving palladium-catalyzed coupling (similar to ) for pyrido-pyrimidine core formation, followed by sulfanyl-acetamide conjugation.
- Simpler analogs (e.g., ) are synthesized via direct alkylation or nucleophilic substitution, reducing complexity .
Biological Activity :
- Pyrido-pyrimidine derivatives (e.g., ) are reported as kinase inhibitors, suggesting the target compound may share this activity.
- The dichlorophenyl analog demonstrated antimicrobial effects, but the trifluoromethyl group in the target compound may shift selectivity toward cancer or inflammatory targets .
Research Findings and Limitations
- Thermal Stability : High melting points in analogs (e.g., 302–304°C in ) suggest the target compound may also exhibit robust crystalline stability, critical for formulation.
- Solubility Challenges: The trifluoromethyl group enhances lipophilicity but may reduce aqueous solubility, necessitating prodrug strategies or nanoparticle delivery .
- Data Gaps: Limited experimental data (e.g., IC₅₀ values, pharmacokinetics) for the target compound require extrapolation from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
